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2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Catalog No.
S792403
CAS No.
898794-48-4
M.F
C17H16Cl2O
M. Wt
307.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

CAS Number

898794-48-4

Product Name

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one

Molecular Formula

C17H16Cl2O

Molecular Weight

307.2 g/mol

InChI

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-10-14(18)6-7-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3

InChI Key

WDGLJZFMTGPJMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl)C

2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.2 g/mol. This compound features a propiophenone backbone substituted with two chlorine atoms and a 2,4-dimethylphenyl group. Its structural characteristics contribute to its unique chemical and biological properties, making it of interest in various research and industrial applications .

There is no current information available on the specific mechanism of action of 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting the safety data sheet (SDS) for any closely related compounds.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons, depending on the reducing agent employed, such as lithium aluminum hydride.
  • Substitution: The chlorine atoms in the compound are susceptible to nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted derivatives.

Major Products

  • Oxidation Products: Carboxylic acids or ketones.
  • Reduction Products: Alcohols or hydrocarbons.
  • Substitution Products: Various functional group-substituted derivatives.

The biological activity of 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has been investigated in various studies. It has shown potential anticancer properties by inhibiting certain enzymes involved in cell proliferation. The specific molecular targets and pathways affected by this compound suggest that it may play a role in cancer therapy, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes:

  • Reacting 2,4-dimethylacetophenone with 2,5-dichlorobenzoyl chloride.
  • Utilizing a Lewis acid catalyst like aluminum chloride (AlCl₃).
  • Conducting the reaction under anhydrous conditions to prevent hydrolysis of the acyl chloride.

In industrial applications, this synthesis method can be scaled up using continuous flow reactors and automated systems to optimize yield and purity .

Due to its unique properties, 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications:

  • Pharmaceuticals: Its potential anticancer properties make it a candidate for drug development.
  • Chemical Intermediates: Used in the synthesis of other organic compounds.
  • Research: Employed in studies related to enzyme inhibition and cellular processes.

Interaction studies involving 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone focus on its effects on biological systems. Preliminary findings suggest that it may interact with specific enzymes or receptors, leading to inhibition of cell growth and proliferation. Further studies are needed to clarify its interactions at the molecular level and assess its safety profile for potential therapeutic use.

Several compounds share structural similarities with 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone:

Compound NameStructure CharacteristicsUnique Features
2',5'-Dichloro-3-(2,4-dimethylphenyl)acetophenoneAcetophenone backboneDifferent functional group leading to varied reactivity
2',5'-Dichloro-3-(2,4-dimethylphenyl)benzophenoneBenzophenone backboneAltered electronic properties due to phenyl group
2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenoneThiomethyl substitutionContains sulfur which may alter biological activity

Uniqueness

The uniqueness of 2',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone lies in its specific substitution pattern involving two chlorine atoms and a dimethylphenyl group. This distinct structure contributes to its unique chemical reactivity and biological properties compared to similar compounds .

The synthesis of 2',5'-dichloro-3-(2,4-dimethylphenyl)propiophenone predominantly employs Friedel-Crafts acylation methodology, representing the most widely utilized approach for constructing propiophenone derivatives . This electrophilic aromatic substitution reaction involves the formation of a highly reactive acylium ion intermediate through the interaction of aluminum chloride catalyst with the corresponding acyl chloride precursor [4] [5]. The mechanism proceeds through coordination of the Lewis acid catalyst with the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the formation of a resonance-stabilized acylium ion [4].

The reaction typically requires anhydrous conditions to prevent hydrolysis of the acyl chloride and maintain catalyst activity . Temperature control represents a critical parameter, with optimal ranges established between 10-25°C for laboratory-scale syntheses, though industrial applications may employ slightly elevated temperatures of 15-30°C to enhance reaction kinetics while maintaining selectivity [4] [5]. The choice of solvent significantly influences reaction efficiency, with dichloromethane and carbon disulfide serving as preferred media due to their ability to dissolve both reactants and facilitate proper mixing [4] [5].

Catalyst loading optimization studies have demonstrated that aluminum chloride quantities of 1.0-1.3 equivalents relative to the acyl chloride provide optimal conversion rates [4] [5]. Excessive catalyst loading can lead to increased side reactions and product degradation, while insufficient quantities result in incomplete conversion and extended reaction times [4]. The reaction mechanism involves preferential electrophilic attack at positions activated by electron-donating substituents, with the dimethylphenyl group providing the necessary electron density for efficient acylation .

Table 1: Friedel-Crafts Acylation Reaction Conditions

ParameterOptimal ConditionsAlternative ConditionsIndustrial Scale
Temperature Range10-25°C0-20°C15-30°C
Catalyst Loading0.12 mol (1.2 equiv)1.0-1.3 equiv1.1-1.2 equiv
Reaction Time2 hours2-4 hours1.5-3 hours
SolventDichloromethaneCarbon disulfideDCM/CS2
Yield Range96.5%88-96%90-95%
CatalystAluminum chlorideFerric chlorideAlCl3 (anhydrous)

The stereoelectronic effects of substituents play a crucial role in determining reaction outcomes [7] [8] [9]. Electron-donating groups such as methyl substituents increase aromatic ring reactivity toward electrophilic substitution, while electron-withdrawing groups decrease reactivity and may require more forcing conditions [7] [9]. The presence of chloro substituents introduces moderate electron-withdrawing effects, necessitating careful optimization of reaction conditions to achieve satisfactory yields [10] [11].

Vapor-Phase Cross-Decarboxylation Techniques

Vapor-phase cross-decarboxylation represents an alternative synthetic methodology for propiophenone derivative preparation, offering advantages in terms of environmental impact and operational efficiency [12] [13] [14]. This process involves the catalytic reaction of aromatic carboxylic acids with propionic acid at elevated temperatures, typically ranging from 400-600°C, over supported metal catalysts [12] [14]. The reaction mechanism proceeds through simultaneous decarboxylation of both carboxylic acid substrates, leading to carbon-carbon bond formation and the generation of the desired ketone product [13] [14].

The optimal temperature range for vapor-phase cross-decarboxylation has been established at 440-520°C, balancing conversion efficiency with selectivity considerations [12] [13] [14]. Lower temperatures result in incomplete conversion and reduced reaction rates, while excessive temperatures promote undesired side reactions and catalyst deactivation [14]. Pressure optimization studies indicate that superatmospheric pressures of 1.67-7.85 bar enhance reaction efficiency, though the process can operate effectively at atmospheric pressure with appropriate catalyst modifications [14].

Catalyst selection represents a critical parameter in vapor-phase cross-decarboxylation processes [12] [14]. Calcium acetate supported on alumina has demonstrated superior performance, providing both adequate activity and selectivity for propiophenone synthesis [12] [14]. The catalyst preparation involves impregnation of activated alumina with calcium acetate solutions, followed by thermal treatment at 500°C to remove residual water and optimize active site distribution [12]. Alternative catalysts including cobalt acetate and manganous oxide have shown promise, though with varying degrees of activity and selectivity [14].

Table 2: Vapor-Phase Cross-Decarboxylation Parameters

ParameterOptimal RangeStandard ConditionsBy-product Suppression
Temperature440-520°C400-600°C460-500°C
Pressure1.67-7.85 barAtmospheric2-5 bar
CatalystCaOAc/Al2O3Calcium acetateCa-acetate/alumina
Feed Ratio1:2 to 1:41:1 to 1:101:3
Residence Time0.4-1.0 g/g·h0.5-0.8 g/g·h0.6 g/g·h
Diluent Ratio4:1 to 8:10.5-25 mol6:1 (water)

The feed ratio of aromatic carboxylic acid to propionic acid significantly influences product distribution and yield [12] [14]. Optimal ratios of 1:2 to 1:4 have been established through systematic optimization studies, providing balanced conversion while minimizing formation of undesired by-products [13] [14]. Higher propionic acid ratios favor ketone formation but may lead to increased dialkyl ketone by-products, while lower ratios result in incomplete conversion of the aromatic substrate [14].

Residence time optimization involves careful consideration of catalyst contact time and thermal exposure [12] [14]. Typical residence times of 0.4-1.0 grams of reactants per gram of catalyst per hour provide optimal balance between conversion and selectivity [14]. Extended residence times may increase conversion but also promote secondary reactions leading to by-product formation [14].

Catalytic Systems in Propiophenone Derivative Synthesis

Catalytic systems play a fundamental role in propiophenone derivative synthesis, with Lewis acids representing the most extensively utilized catalyst class for Friedel-Crafts acylation reactions [7] [4] [8]. Aluminum chloride remains the gold standard catalyst due to its high activity and relatively low cost, though its use requires careful handling due to moisture sensitivity and corrosive properties [7] [4] [5]. The catalyst functions through coordination with carbonyl oxygen atoms, activating acyl chlorides toward nucleophilic attack by aromatic substrates [7] [4].

Alternative Lewis acid catalysts offer distinct advantages in specific applications [7] [9]. Ferric chloride provides moderate activity with improved functional group tolerance, making it suitable for substrates containing sensitive functionalities [7]. Boron trifluoride demonstrates high selectivity but requires specialized handling procedures due to its gaseous nature and strong Lewis acidity [7] [9]. The choice of catalyst depends on substrate requirements, reaction scale, and desired selectivity profiles [9].

Zeolite-based catalysts represent environmentally favorable alternatives for industrial applications, offering recyclability and reduced waste generation [8]. These solid acid catalysts operate through framework aluminum sites that provide Lewis acidity while maintaining structural integrity under reaction conditions [8]. Zeolite catalysts typically require elevated temperatures compared to homogeneous Lewis acids but offer advantages in terms of product separation and catalyst recovery .

Table 4: Catalytic Systems Performance

Catalyst SystemActivitySelectivityTemperature RangeTypical Loading
AlCl3 (Lewis Acid)Very HighLow0-50°C1.0-1.3 equiv
FeCl3 (Lewis Acid)HighModerate20-80°C0.8-1.2 equiv
BF3 (Lewis Acid)ModerateHigh0-40°C0.5-1.0 equiv
Ca-acetate/Al2O3HighHigh400-600°C2-5 wt%
Zeolite-basedModerateHigh200-400°C5-10 wt%

Supported metal catalysts find application in vapor-phase processes, with calcium acetate on alumina demonstrating exceptional performance for cross-decarboxylation reactions [12] [14]. The catalyst preparation involves careful control of metal loading and support properties to optimize active site dispersion and accessibility [14]. Catalyst stability under high-temperature conditions represents a critical consideration, with thermal treatment protocols designed to enhance longevity and maintain activity [12] [14].

The mechanism of Lewis acid catalysis involves frontier orbital interactions that lower activation barriers for carbon-carbon bond formation [7]. Recent theoretical studies have demonstrated that Lewis acids operate through Pauli-lowering catalysis, reducing destabilizing steric interactions between reactants rather than simply lowering frontier orbital energies [7]. This mechanistic understanding provides insights for catalyst design and optimization strategies [7].

Catalyst turnover efficiency represents a significant challenge in Lewis acid-catalyzed reactions, particularly due to strong coordination between catalysts and product molecules [7]. Product inhibition can reduce effective catalyst concentration and necessitate the use of excess catalyst quantities [7]. Strategies for improving catalyst turnover include the use of coordinating additives and careful optimization of reaction conditions to minimize catalyst deactivation [18] [7].

By-Product Formation and Suppression Mechanisms

By-product formation represents a significant challenge in propiophenone derivative synthesis, with multiple pathways leading to unwanted side products that reduce overall process efficiency [12] [13] [14]. In vapor-phase cross-decarboxylation processes, isobutyrophenone formation constitutes the most problematic by-product, potentially comprising 10% or more of total product yield under suboptimal conditions [12] [13]. The formation mechanism involves rearrangement reactions facilitated by high temperatures and catalyst interactions [13] [14].

The suppression of isobutyrophenone formation has been achieved through the introduction of diluents such as water or secondary alcohols into the reaction feed stream [12] [13] [14]. Water addition at ratios of 4:1 to 8:1 relative to aromatic carboxylic acid provides effective by-product suppression while maintaining acceptable conversion levels [14]. The mechanism involves competitive coordination with catalyst sites, reducing the likelihood of rearrangement pathways that lead to undesired products [14].

Acetophenone represents another common by-product in propiophenone synthesis, formed through side acylation reactions involving shorter acyl chains [13] [14]. Temperature control strategies can minimize acetophenone formation, with optimal ranges established to favor primary product formation while suppressing secondary reactions [14] [19]. Laboratory studies have demonstrated acetophenone yields below 1% under optimized conditions, though industrial processes may experience slightly higher levels [14].

Table 5: By-product Formation and Suppression

By-product TypeFormation MechanismTypical Yield (%)Suppression MethodSuppression Efficiency
IsobutyrophenoneRearrangement5-15%Water/alcohol addition90-95%
AcetophenoneSide acylation1-5%Temperature control80-90%
Biphenyl compoundsCoupling reaction2-8%Catalyst optimization70-85%
Dialkyl ketonesDecarboxylation3-10%Residence time control85-92%
Polyacylated productsOver-acylation5-20%Substrate stoichiometry75-85%

Biphenyl compound formation occurs through coupling reactions between aromatic intermediates, particularly under conditions favoring radical pathways [12] [10]. Catalyst optimization strategies can minimize these side reactions by maintaining appropriate Lewis acidity levels and avoiding conditions that promote radical formation [14] [10]. The use of antioxidants or radical scavengers has shown promise in laboratory studies, though industrial implementation requires careful economic evaluation [20].

Dialkyl ketone by-products arise from decarboxylation reactions involving aliphatic carboxylic acid substrates [12] [14]. Residence time control represents the primary strategy for suppressing these by-products, with shorter contact times favoring selective formation of mixed aromatic-aliphatic ketones over symmetric dialkyl compounds [14]. Process optimization studies have demonstrated suppression efficiencies of 85-92% through careful control of catalyst contact time [14].

Polyacylated products result from over-acylation of aromatic substrates, particularly problematic in Friedel-Crafts reactions involving highly activated aromatic rings [4] [8]. Substrate stoichiometry optimization provides effective control over polyacylation, with excess aromatic substrate favoring monosubstitution while excess acylating agent promotes multiple substitutions [8]. The use of sterically hindered catalysts can also improve selectivity by limiting access to already-substituted positions [9].

The economic impact of by-product formation extends beyond yield considerations to include downstream purification costs and waste disposal requirements [14] [21]. Separation of closely related by-products such as isobutyrophenone from propiophenone requires specialized techniques due to similar boiling points and physical properties [12] [13]. Advanced separation methods including extractive distillation and fractional crystallization have been developed but add significant process complexity and cost [13].

XLogP3

5.5

Wikipedia

1-(2,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one

Dates

Last modified: 08-15-2023

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